REACTION_CXSMILES
|
[C:1]([S-:3])#[N:2].[K+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:14]1([NH2:17])[CH2:16][CH2:15]1>CC(C)=O>[CH2:5]([O:12][NH:2][C:1]([NH:17][CH:14]1[CH2:16][CH2:15]1)=[S:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
KSCN
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
ice H2O
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The milky solution was stirred in an ice bath for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1.5 h at 0° C.
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at R.T. for an additional 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 5 min.
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the light yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed several times with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)ONC(=S)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |